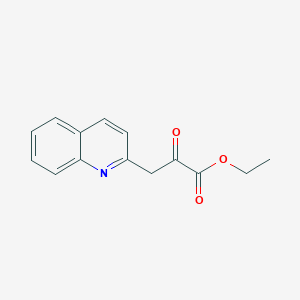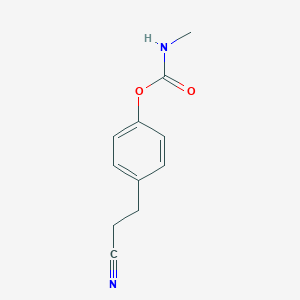
4-(2-Cyanoethyl)phenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyanoethyl)phenyl methylcarbamate, also known as Aldicarb, is a highly toxic carbamate insecticide that is widely used in agriculture to control soil pests and insects. This compound is known for its potent insecticidal properties and has been used extensively in the past for crop protection. The purpose of
Mecanismo De Acción
The mechanism of action of 4-(2-Cyanoethyl)phenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the target insect.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(2-Cyanoethyl)phenyl methylcarbamate are primarily related to its inhibition of acetylcholinesterase. This leads to a buildup of acetylcholine in the nervous system, which can cause a range of symptoms such as muscle tremors, convulsions, and respiratory failure. In humans, exposure to this compound can cause nausea, vomiting, diarrhea, and headaches.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-Cyanoethyl)phenyl methylcarbamate in lab experiments include its potent insecticidal properties, its ability to inhibit acetylcholinesterase, and its potential therapeutic applications. However, the limitations of using this compound include its high toxicity, which can pose a risk to researchers, and its potential impact on the environment.
Direcciones Futuras
Future research on 4-(2-Cyanoethyl)phenyl methylcarbamate should focus on developing safer and more effective insecticides that can be used in agriculture. Studies should also investigate the potential therapeutic applications of this compound, particularly in the treatment of cancer and inflammation. Additionally, research should be conducted to evaluate the environmental impact of this compound and to develop more sustainable alternatives for pest control.
Métodos De Síntesis
The synthesis of 4-(2-Cyanoethyl)phenyl methylcarbamate involves the reaction of 2-chloroethyl isocyanate with 4-nitrophenol in the presence of a base. The resulting intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The final step involves the reaction of the amine with methyl chloroformate in the presence of a base to form the desired product.
Aplicaciones Científicas De Investigación
4-(2-Cyanoethyl)phenyl methylcarbamate has been extensively studied for its insecticidal properties and its potential use in agriculture. Research has also been conducted to investigate its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has antitumor, anti-inflammatory, and analgesic properties.
Propiedades
Número CAS |
13792-20-6 |
|---|---|
Nombre del producto |
4-(2-Cyanoethyl)phenyl methylcarbamate |
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
[4-(2-cyanoethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H12N2O2/c1-13-11(14)15-10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3H2,1H3,(H,13,14) |
Clave InChI |
NEBGLASHEJDBJB-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=C(C=C1)CCC#N |
SMILES canónico |
CNC(=O)OC1=CC=C(C=C1)CCC#N |
Otros números CAS |
13792-20-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



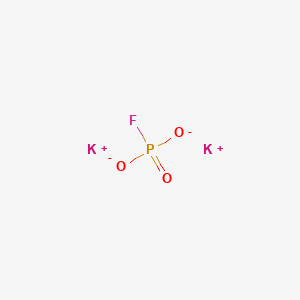
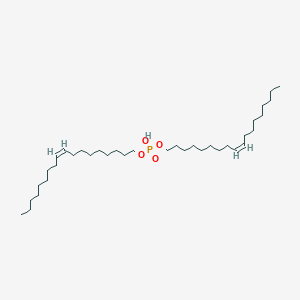
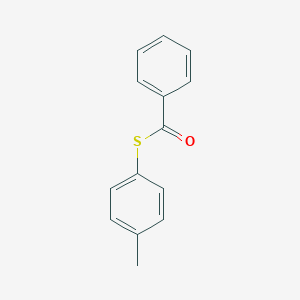
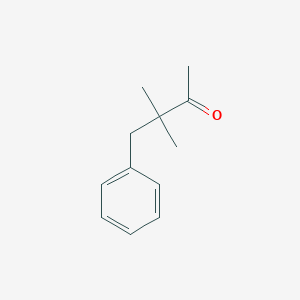
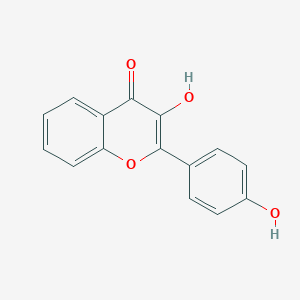
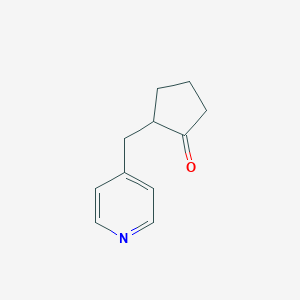
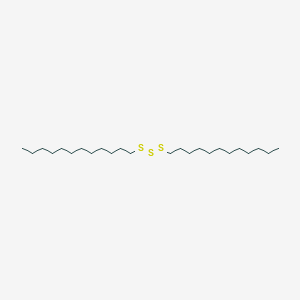
![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)
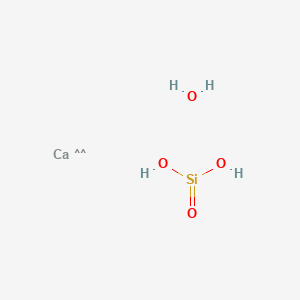

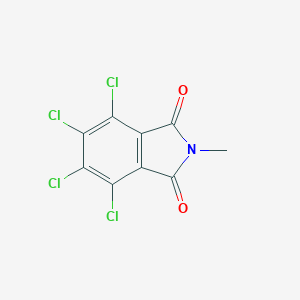
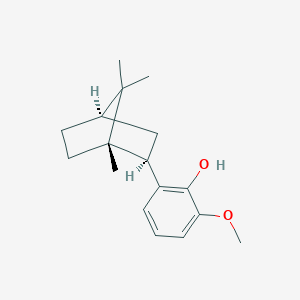
![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
